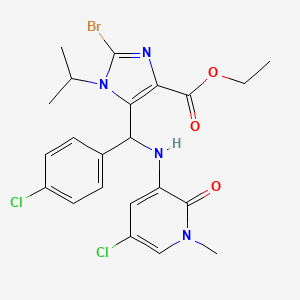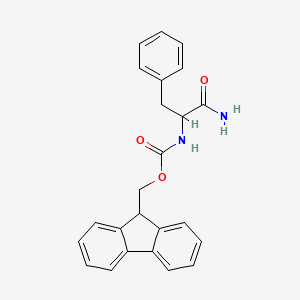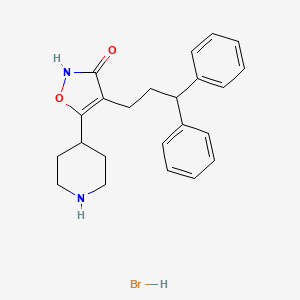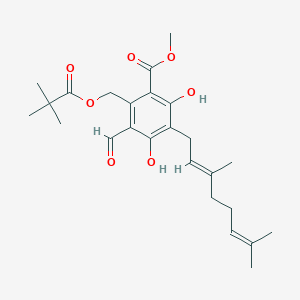![molecular formula C11H20N2O B11829644 N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is a compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an azabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through various methods, including cyclization reactions.
Introduction of the Isobutyramide Group: This step involves the reaction of the azabicyclo[3.2.1]octane core with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyramide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-bicyclo[3.2.1]octan-3-one: Shares a similar bicyclic structure but lacks the isobutyramide group.
(3S)-N’-hydroxy-3-[(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-3-yl]pentanimidamide: Contains a similar azabicyclo[3.2.1]octane core with different functional groups.
Uniqueness
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is unique due to its specific functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-7(2)11(14)13-10-5-8-3-4-9(6-10)12-8/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t8-,9+,10? |
InChI Key |
SLKKGJKMTXLHIT-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2 |
Canonical SMILES |
CC(C)C(=O)NC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)

![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)



![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
